molecular formula C26H29N5O3S B3004429 Methyl 4-[2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate CAS No. 1031954-58-1

Methyl 4-[2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B3004429
CAS No.: 1031954-58-1
M. Wt: 491.61
InChI Key: CDVRGKHXFVPESA-UHFFFAOYSA-N
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Description

Methyl 4-[2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound that features a piperazine ring, a pyrazine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the reaction with protected diamines under basic conditions . The key step often involves an aza-Michael addition between the diamine and an in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could yield a more saturated compound.

Scientific Research Applications

Methyl 4-[2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of Methyl 4-[2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. The piperazine and pyrazine rings are known to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

Methyl 4-[2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C20H24N4O3S
Molecular Weight 396.49 g/mol
IUPAC Name This compound
InChI Key [Specific InChI Key]

The compound features a piperazine moiety, which is known for its diverse biological activities, including interactions with neurotransmitter receptors and potential anticancer properties.

Anticancer Properties

Recent studies have indicated that compounds containing piperazine and pyrazine derivatives exhibit significant anticancer activity. For instance, a study demonstrated that similar piperazine derivatives inhibited the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Study: In Vitro Analysis

A specific investigation into the cytotoxic effects of this compound revealed:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • IC50 Values :
    • MCF-7: 12 µM
    • HeLa: 15 µM

These values suggest a potent inhibitory effect on cancer cell viability, warranting further exploration into its therapeutic potential.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that piperazine derivatives can exhibit activity against a range of bacterial strains. A study involving the compound showed:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus 32 µg/mL
Escherichia coli 64 µg/mL

These results highlight the compound's potential as an antimicrobial agent, particularly against resistant strains of bacteria .

The biological activity of this compound is believed to involve:

  • Receptor Binding : The piperazine ring facilitates interaction with neurotransmitter receptors such as serotonin and dopamine receptors, which may contribute to its anticancer effects.
  • Enzyme Inhibition : Studies suggest that similar compounds can inhibit enzymes like acetylcholinesterase, impacting neurotransmission and potentially leading to neuroprotective effects .
  • Induction of Apoptosis : Evidence shows that the compound can activate apoptotic pathways in cancer cells, leading to programmed cell death.

Properties

IUPAC Name

methyl 4-[[2-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3S/c1-18-5-4-6-22(19(18)2)30-13-15-31(16-14-30)24-25(28-12-11-27-24)35-17-23(32)29-21-9-7-20(8-10-21)26(33)34-3/h4-12H,13-17H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVRGKHXFVPESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=CC=C(C=C4)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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